molecular formula C9H14O B13517749 1-Ethenyl-4-methylidenecyclohexan-1-ol

1-Ethenyl-4-methylidenecyclohexan-1-ol

Cat. No.: B13517749
M. Wt: 138.21 g/mol
InChI Key: UPKWIYLSZYQHAA-UHFFFAOYSA-N
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Description

1-Ethenyl-4-methylidenecyclohexan-1-ol, also known as β-Terpineol, is an organic compound with the molecular formula C₁₀H₁₈O. It is a monoterpenoid alcohol that is commonly found in the essential oils of various plants. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenyl-4-methylidenecyclohexan-1-ol can be synthesized through several methods. One common method involves the hydration of limonene, a naturally occurring terpene. The reaction typically requires an acidic catalyst, such as sulfuric acid, to facilitate the addition of water to the double bond of limonene, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biotechnological processes. Microbial fermentation using genetically engineered microorganisms can be employed to produce this compound from renewable resources, making the process more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-4-methylidenecyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of 1-Ethenyl-4-methylidenecyclohexan-1-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

1-Ethenyl-4-methylidenecyclohexan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1-ethenyl-4-methylidenecyclohexan-1-ol

InChI

InChI=1S/C9H14O/c1-3-9(10)6-4-8(2)5-7-9/h3,10H,1-2,4-7H2

InChI Key

UPKWIYLSZYQHAA-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CCC(=C)CC1)O

Origin of Product

United States

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